Product packaging for Z-L-Thr(OBzl)-OH(Cat. No.:)

Z-L-Thr(OBzl)-OH

Cat. No.: B13703020
M. Wt: 343.4 g/mol
InChI Key: FVKJXAYBJIAXAU-UHFFFAOYSA-N
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Description

Significance of Protected Amino Acid Derivatives in Contemporary Chemical Synthesis

The synthesis of complex organic molecules, especially peptides and pharmaceuticals, often requires a multi-step approach where specific functional groups must be temporarily masked or "protected" to prevent unwanted side reactions. iris-biotech.depeptide.com This is where protecting groups become indispensable. researchgate.net By selectively shielding reactive sites, chemists can direct reactions to occur at desired locations within a molecule, ensuring the formation of the correct product. iris-biotech.deresearchgate.net

The choice of protecting groups is critical and is often guided by the principle of "orthogonality," which means that different protecting groups can be removed under distinct chemical conditions without affecting others. researchgate.netsigmaaldrich.com This allows for a stepwise and controlled deprotection strategy, which is fundamental in the synthesis of complex structures like branched or cyclic peptides. sigmaaldrich.com The development of a wide array of protecting groups has been a pivotal advancement in synthetic organic chemistry, allowing for the construction of molecules that were previously inaccessible. researchgate.net

Strategic Role of L-Threonine Derivatives in the Construction of Complex Peptides and Bioactive Molecules

L-Threonine, an essential amino acid, is a common constituent of many biologically active peptides and natural products. knowde.com Its side chain contains a hydroxyl group, which can be a site for post-translational modifications such as glycosylation and phosphorylation, processes that are vital for protein function. ontosight.ai Consequently, threonine derivatives are crucial for synthesizing peptides with these modifications, which are often essential for their biological activity. sigmaaldrich.com

The unique stereochemistry of L-threonine also influences the three-dimensional structure of peptides, impacting their biological function. Therefore, the incorporation of L-threonine and its derivatives into a peptide chain must be carefully controlled. Protected L-threonine derivatives, such as Z-L-Thr(OBzl)-OH, serve as key building blocks in the solid-phase peptide synthesis (SPPS) and solution-phase synthesis of such complex biomolecules. lookchem.com These derivatives are also utilized in the synthesis of non-peptide molecules, including certain pharmaceuticals and biodegradable plastics. ontosight.ai

Overview of Benzyloxycarbonyl (Z) and Benzyl (B1604629) Ether (OBzl) Protecting Group Architectures in Amino Acid Chemistry

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the α-amino functionality of amino acids. researchgate.netspectrumchemical.com Introduced by Bergmann and Zervas, its development was a landmark in peptide chemistry, enabling the first rational synthesis of peptides. researchgate.netwikipedia.org The Z group is typically introduced by reacting the amino acid with benzyl chloroformate. wikipedia.orgmasterorganicchemistry.com It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation or strong acids. masterorganicchemistry.combachem.com This stability and ease of removal have made it a mainstay in solution-phase peptide synthesis. researchgate.net

The benzyl ether (OBzl) group is commonly employed to protect the side-chain hydroxyl group of amino acids like threonine and serine, as well as the phenolic hydroxyl group of tyrosine. peptide.comchemicalbook.com It is also used to protect the carboxyl group of aspartic and glutamic acid. chemimpex.comcarlroth.com Similar to the Z group, the benzyl ether is stable to many reagents but can be cleaved by strong acids or catalytic hydrogenation. google.comthieme-connect.de The use of both Z and OBzl protecting groups in a single molecule, as seen in this compound, provides a robust protection strategy, particularly in the Boc/Bzl strategy for solid-phase peptide synthesis. peptide.comepo.org

Interactive Data Tables

Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC19H21NO5343.3716597-50-5 iris-biotech.de
Z-L-Thr-OHC12H15NO5253.2519728-63-3 spectrumchemical.com
H-L-Thr(Bzl)-OHC11H15NO3209.244378-10-3 chemicalbook.com
Z-L-Glu(OBzl)-OHC20H21NO6371.385680-86-4 chemimpex.com
Z-L-Thr-OBzlC19H21NO5343.3716597-50-5 iris-biotech.de

Common Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationTypically ProtectsCleavage Conditions
BenzyloxycarbonylZ, Cbzα-Amino groupCatalytic hydrogenation, strong acids masterorganicchemistry.combachem.com
Benzyl etherBzl, OBzlSide-chain hydroxyl, carboxyl groupsStrong acids, catalytic hydrogenation google.comthieme-connect.de
tert-ButoxycarbonylBocα-Amino groupModerate to strong acids peptide.commasterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocα-Amino groupBase (e.g., piperidine) iris-biotech.de
tert-Butyl ethertBuSide-chain hydroxyl, carboxyl groupsStrong acids iris-biotech.depeptide.com
TritylTrtSide-chain hydroxyl, sulfhydryl, amide groupsMild acids peptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO5 B13703020 Z-L-Thr(OBzl)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKJXAYBJIAXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of Z L Thr Obzl Oh in Peptide and Peptidomimetic Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, prized for its efficiency and the ease of purification it offers by anchoring the growing peptide chain to a solid support. carlroth.comiris-biotech.de Z-L-Thr(OBzl)-OH can be incorporated into SPPS protocols, although its application is more nuanced compared to the more commonly used Fmoc- or Boc-protected threonine derivatives.

Integration into Fmoc and Boc SPPS Protocols

The Z (benzyloxycarbonyl) group is traditionally associated with solution-phase synthesis. peptide.com However, this compound can be strategically employed in both major SPPS strategies: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry.

In Boc-based SPPS , which utilizes repetitive treatment with a moderately strong acid like trifluoroacetic acid (TFA) for Nα-deprotection, the benzyl (B1604629) ether side-chain protection of this compound is generally stable. iris-biotech.depeptide.com The final cleavage from the resin and removal of side-chain protecting groups, often accomplished with strong acids like hydrogen fluoride (B91410) (HF) or hydrogen bromide (HBr), effectively removes the benzyl ether. epo.orggoogle.com For instance, the synthesis of thymosin α1 has been achieved using Boc-Thr(Bzl)-OH in a stepwise solid-phase approach. epo.orggoogle.com

In Fmoc-based SPPS , the Nα-Fmoc group is removed under basic conditions (e.g., with piperidine), while the side-chain protecting groups and the resin linkage are cleaved with a strong acid cocktail at the end of the synthesis. iris-biotech.denih.gov The benzyl ether protecting group of this compound is compatible with the basic conditions of Fmoc removal. peptide.com However, the Nα-Z group itself is not typically used for iterative chain elongation in Fmoc-SPPS due to its removal conditions (catalytic hydrogenation or strong acid), which are not orthogonal to the standard Fmoc protocol. peptide.com Its primary use in this context is for the introduction of a single, specifically protected threonine residue, often at the C-terminus or within a peptide fragment destined for subsequent ligation.

The choice between Boc and Fmoc strategies often depends on the desired final product and the presence of other sensitive functional groups. iris-biotech.de While the Fmoc strategy avoids the use of harsh acids like HF, the Boc strategy can be advantageous for certain sequences. iris-biotech.de

SPPS Strategy Nα-Protection Side-Chain Protection (Threonine) Deprotection/Cleavage Compatibility with this compound
Boc Chemistry Boc (t-butyloxycarbonyl)Bzl (benzyl)Nα: TFA; Final: HF, HBrThe benzyl side-chain protection is compatible. iris-biotech.depeptide.comepo.org
Fmoc Chemistry FmoctBu (tert-butyl)Nα: Piperidine (B6355638); Final: TFAThe benzyl side-chain protection is compatible with Fmoc removal. peptide.com

Mechanistic Considerations of Peptide Coupling Reagents and Additives for Threonine Incorporation (e.g., TBTU, HATU, Oxyma Pure)

The incorporation of any amino acid into a growing peptide chain is a critical step, and the choice of coupling reagent can significantly impact efficiency and prevent side reactions like racemization. For sterically hindered amino acids like threonine, and particularly for derivatives with bulky protecting groups, these considerations are paramount.

Uronium/Aminium-based Reagents: Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for peptide bond formation. peptide.com They react with the carboxylic acid of the incoming amino acid to form an activated species that is readily attacked by the free amine of the resin-bound peptide. peptide.com HATU is often preferred over HBTU (the hexafluorophosphate (B91526) analog of TBTU) as it can lead to faster reactions with less epimerization. peptide.com The use of these reagents is particularly beneficial for coupling challenging residues. For phosphorylated threonine derivatives like Fmoc-Thr(PO(OBzl)OH)-OH, which share some structural similarities with this compound, uronium-based reagents are highly recommended. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com Often, an increased amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used in conjunction with these reagents to facilitate the coupling. sigmaaldrich.comsigmaaldrich-jp.com

Phosphonium-based Reagents: Reagents like PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are also effective coupling agents. bachem.com However, for certain amino acid derivatives, particularly those with unprotected or partially protected phosphate (B84403) groups, phosphonium (B103445) reagents can sometimes lead to undesired side reactions with the side chain. bachem.comscribd.com

Carbodiimides and Additives: The classic combination of a carbodiimide (B86325), such as DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide), with an additive like HOBt (1-hydroxybenzotriazole) has long been a staple in peptide synthesis. peptide.com The additive's role is to form an active ester that couples efficiently while suppressing racemization. peptide.com In recent years, Oxyma Pure (ethyl cyano(hydroxyimino)acetate) has emerged as a superior, non-explosive alternative to HOBt and its analogue HOAt. acs.orgorgsyn.org It demonstrates high coupling efficiency and low racemization, especially when paired with DIC. nih.govacs.org This combination is considered a robust method for many standard and challenging couplings. bachem.com

Coupling Reagent/Additive Class Mechanism/Key Features
TBTU Uronium/Aminium SaltForms an activated ester intermediate; efficient but can cause racemization. peptide.com
HATU Uronium/Aminium SaltSimilar to HBTU/TBTU but based on HOAt, leading to faster coupling and less racemization. peptide.com Often used for difficult couplings. sigmaaldrich-jp.comnih.gov
PyBOP Phosphonium SaltForms an activated ester; generally efficient and avoids guanylation side reactions. bachem.comscribd.com
DIC/Oxyma Pure Carbodiimide/AdditiveDIC forms an O-acylisourea which is converted by Oxyma Pure into a highly reactive, racemization-suppressing active ester. nih.govacs.orgorgsyn.org

Mitigation of Synthetic Challenges and Optimization Strategies in SPPS

Synthesizing peptides, especially long or complex sequences, is often accompanied by challenges that require specific optimization strategies.

One of the most significant hurdles in SPPS is peptide aggregation , where the growing peptide chains on the resin associate with each other, hindering reagent access and leading to incomplete reactions. peptide.com This is particularly prevalent in hydrophobic sequences. Strategies to mitigate aggregation include:

Solvent Choice: Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts or detergents can help disrupt the hydrogen bonds that cause aggregation. peptide.com

Temperature: Increasing the coupling temperature, often with the aid of microwave irradiation, can enhance reaction rates and break up aggregates. nih.govresearchgate.net

Specialized Building Blocks: Incorporating pseudoprolines or using backbone-protecting groups can disrupt the secondary structures that lead to aggregation. peptide.com

For challenging couplings, such as those involving the sterically hindered this compound, simply increasing the excess of the amino acid and coupling reagents can often drive the reaction to completion. sigmaaldrich-jp.comnih.gov Monitoring the completeness of the coupling reaction using tests like the Kaiser or TNBS test is crucial before proceeding to the next cycle. sigmaaldrich.com If a reaction is incomplete, a second coupling step (double coupling) is often performed. sigmaaldrich.com

In the context of phosphorylated peptides, which present similar steric and electronic challenges, rapid flow-based synthesis platforms have been used to quickly optimize reaction parameters like temperature, flow rate, and reagent equivalents to minimize side reactions and improve purity. nih.gov

Application in Solution-Phase Peptide Synthesis (LPPS)

While SPPS dominates many areas of peptide research, Liquid-Phase Peptide Synthesis (LPPS), or solution-phase synthesis, remains a powerful technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments. aspenapi.com The benzyloxycarbonyl (Z) protecting group is a hallmark of classical solution-phase chemistry. peptide.com

Fragment Condensation and Segment Ligation Methodologies

This compound is an ideal building block for this strategy. It can be incorporated into a peptide fragment using standard solution-phase coupling techniques. The N-terminal Z-group of one fragment can be removed via catalytic hydrogenation, and the resulting free amine can be coupled with the C-terminal carboxyl group of another fragment. The synthesis of human epidermal growth factor (h-EGF) derivatives has been accomplished using a fragment condensation strategy where this compound was part of the synthesized segments. tandfonline.com Similarly, this approach has been used in the synthesis of eglin c fragments. thieme-connect.de

Evaluation of Solvent Systems and Reaction Control for Efficient Coupling

In solution-phase synthesis, the choice of solvent is critical for ensuring that all reactants, intermediates, and reagents remain dissolved throughout the reaction. Common solvents include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF), or mixtures thereof. orgsyn.orguni-regensburg.de

Reaction control is paramount to achieving high yields and purity. The coupling reaction is typically monitored by techniques like thin-layer chromatography (TLC) or HPLC to determine when the reaction is complete. orgsyn.org The workup procedure, which often involves aqueous extractions to remove excess reagents and byproducts, is a key step that differs significantly from SPPS. orgsyn.org The solubility of byproducts, such as the urea (B33335) formed from carbodiimide reagents, is an important consideration. For example, the urea byproduct from DIC is more soluble in organic solvents than that from DCC, making purification easier. peptide.com

For challenging couplings in solution, such as those involving sterically hindered residues, pre-activation of the carboxylic acid with a coupling reagent and an additive like Oxyma Pure before adding the amine component can improve efficiency. orgsyn.org The reaction temperature is also a key parameter; reactions are often started at 0°C to minimize side reactions and then allowed to warm to room temperature. orgsyn.org

Role as a Building Block in Peptidomimetic and Analogue Synthesis

The utility of N-benzyloxycarbonyl-O-benzyl-L-threonine, or this compound, extends significantly beyond the synthesis of natural peptide sequences. Its unique structural features—a β-branched side chain, a bulky O-benzyl protecting group, and well-defined stereochemistry—make it a valuable and strategic building block in the field of peptidomimetic chemistry. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are engineered to overcome inherent limitations such as poor metabolic stability and low oral bioavailability. This compound serves as a key component in constructing these sophisticated analogues, enabling precise control over molecular architecture and biological activity.

The incorporation of this compound is a well-established strategy for creating peptides with non-natural backbones, cyclic architectures, and modified side chains. The steric hindrance provided by the O-benzyl group, combined with the inherent conformational preferences of the threonine residue, can be exploited to direct peptide folding, stabilize specific secondary structures, or introduce novel recognition elements for biological targets .

Research has demonstrated its successful integration into various non-canonical structures:

Macrocyclic Peptides: In the synthesis of cyclic peptide inhibitors, this compound is often used as a linchpin residue. Its side chain can act as a bulky hydrophobic anchor that orients the peptide backbone for optimal receptor binding, while also protecting the hydroxyl group from participating in undesired side reactions during the critical macrocyclization step. For example, in the synthesis of analogues of the natural product Didemnin B, the Thr(OBzl) residue is crucial for maintaining the core macrocyclic conformation necessary for potent antiviral and antitumor activity .

β-Peptides and Mixed α/β-Peptides: this compound can be chemically modified to its corresponding β-amino acid homologue. The resulting β-Thr(OBzl) building block can then be incorporated into peptide sequences to create β-peptides or mixed α/β-peptides. These scaffolds are known to adopt stable, predictable secondary structures (e.g., helices, sheets) and exhibit remarkable resistance to proteolytic degradation, a key objective in peptidomimetic design .

Peptoids and Depsipeptides: The protected hydroxyl group of this compound makes it a suitable precursor for depsipeptide synthesis, where an ester bond replaces a standard amide bond in the peptide backbone. This modification significantly alters the hydrogen-bonding capacity and conformational landscape of the molecule. The synthesis of a depsipeptide analogue of a kinase substrate, for instance, utilized the Thr(OBzl) residue to introduce an ester linkage, resulting in an analogue with increased cell permeability and enhanced stability against peptidases .

The following table summarizes representative applications of this compound in the construction of non-natural peptide scaffolds.

Non-Natural Scaffold TypeRole of this compoundIntended OutcomeExample Application Area
Macrocyclic PeptidesProvides steric bulk to pre-organize the backbone for cyclization and receptor binding.Enhanced conformational rigidity; improved target affinity.Synthesis of cyclic kinase inhibitors and antiviral agents .
β-Peptides / Mixed PeptidesServes as a precursor to the corresponding β-amino acid building block.Increased proteolytic stability; formation of novel secondary structures.Development of enzyme-resistant antimicrobial peptides .
DepsipeptidesIncorporates an ester bond into the backbone, replacing a standard amide linkage.Altered hydrogen-bonding network; improved membrane permeability.Design of cell-penetrating protease inhibitors .
Glycopeptide MimeticsThe O-benzyl group can be replaced with a glycosyl moiety post-synthesis.Mimics natural glycoproteins; enhances solubility and modulates bioactivity.Synthesis of analogues for immunological studies.

The rational design of peptidomimetics relies heavily on the principles of bioisosterism and conformational constraint. This compound is a powerful tool in this context, offering chemists precise control over these molecular properties.

Bioisosteric Replacements: A bioisostere is a chemical group that can replace another group in a molecule without significantly altering its biological activity. The O-benzyl-threonine residue can serve as a sophisticated bioisostere for other amino acids to fine-tune molecular interactions:

Hydrophobic Interactions: The bulky and hydrophobic benzyl group on the threonine side chain can effectively mimic the side chains of large nonpolar amino acids such as Phenylalanine (Phe) or Tryptophan (Trp). However, unlike Phe, the underlying threonine scaffold retains a β-hydroxyl group (upon deprotection) that can act as a hydrogen bond donor or acceptor, providing a different chemical functionality within a sterically similar space.

Modulation of Electronics: Replacing a Phe residue with Thr(OBzl) can alter the local electronic environment. The ether oxygen in the Thr(OBzl) side chain introduces a polar element that is absent in the purely hydrocarbon side chain of Phe, which can influence interactions with the target receptor.

Conformational Constraints: Controlling the three-dimensional shape of a peptide is paramount for achieving high-affinity binding to a biological target. This compound imposes significant conformational restrictions through two primary mechanisms:

β-Branching: Threonine is a β-branched amino acid, meaning it has a substituent on the β-carbon of its side chain. This branching inherently restricts the allowable dihedral angles of the peptide backbone (φ and ψ), disfavoring α-helical structures and promoting the formation of β-sheets and β-turns.

Side-Chain Steric Hindrance: The addition of the large O-benzyl group dramatically increases the steric bulk of the side chain. This bulkiness severely limits the rotational freedom around the Cα-Cβ bond (χ1 angle), effectively locking the side chain into a limited set of rotameric conformations. This pre-organization reduces the entropic penalty upon binding to a receptor, often leading to a significant increase in binding affinity. By forcing the peptide backbone and side chain into a specific orientation, chemists can design molecules that selectively fit a target’s binding pocket.

The table below outlines key design principles where the structural features of the Thr(OBzl) residue are strategically employed.

Design PrincipleKey Structural Feature of Thr(OBzl)Desired Conformational OutcomeApplication in Peptidomimetic Design
β-Turn Stabilizationβ-branched Cα and steric bulk of the O-benzyl group.Induces and stabilizes Type I or Type II β-turns in a peptide sequence.Designing receptor antagonists and agonists that mimic a native turn region.
Reduction of FlexibilityLarge, rigid O-benzyl group.Restricts side-chain (χ1) and backbone (φ, ψ) rotational freedom.Locking a peptide into its bioactive conformation to increase binding affinity.
Bioisosteric MimicryHydrophobic and steric profile of the benzyl ether side chain.Occupies a hydrophobic binding pocket typically filled by Phe, Leu, or Trp.Fine-tuning receptor selectivity and improving metabolic stability.
Backbone ScaffoldingInherent preference for extended or turn conformations.Directs the overall fold of a macrocycle or linear peptide.Engineering peptides with defined secondary structures for predictable target interaction.

References

Fülöp, F., & Szatmári, I. (2006). β-Amino acid-containing peptides: tools for peptidomimetic design. Chemical Society Reviews, 35(1), 10-28. Jou, G., González, I., Albericio, F., Lloyd-Williams, P., & Giralt, E. (1997). Solid-Phase Synthesis of Didemnin B. The Journal of Organic Chemistry, 62(2), 354–366. Wipf, P., & Henninger, T. C. (1997). Total Synthesis of the Enantiomer of the Cyclodepsipeptide (−)-Jasplakinolide [(−)-Jaspamide]. The Journal of Organic Chemistry, 62(6), 1586–1587.

Protecting Group Chemistry and Orthogonal Strategies Employing Z L Thr Obzl Oh

Reactivity and Cleavage Mechanisms of the Benzyloxycarbonyl (Z) Group (N-alpha Protection)

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, was a foundational development in peptide chemistry. researchgate.net It is valued for its stability under a range of conditions and its susceptibility to specific cleavage methods, which allows for the selective deprotection of the α-amino group.

The primary method for the removal of the Z group is catalytic hydrogenation. alchemyst.co.ukgoogle.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com The mechanism involves the hydrogenolysis of the benzyl-oxygen bond, yielding the free amine, toluene, and carbon dioxide.

Alternatively, the Z group can be cleaved under strong acidolytic conditions, such as with hydrogen bromide (HBr) in acetic acid. cdnsciencepub.com However, it is notably stable to milder acidic conditions like trifluoroacetic acid (TFA), which allows for its use in syntheses involving more acid-labile protecting groups. alchemyst.co.uk

Table 1: Common Deprotection Conditions for the Benzyloxycarbonyl (Z) Group

Reagent/ConditionMechanismNotes
H₂/Pd-CCatalytic HydrogenationHighly efficient and clean. google.com
HBr/Acetic AcidAcidolysisRequires strong acidic conditions. cdnsciencepub.com
Liquid Ammonia/NaDissolving Metal ReductionUsed for substrates sensitive to hydrogenation.

This table provides a summary of common deprotection methods for the Z group.

The Z group's stability profile makes it compatible with a variety of other protecting groups used in peptide synthesis. It is stable to the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group, and to the mild acidic conditions used to cleave tert-butoxycarbonyl (Boc) and tert-butyl (tBu) ether groups. iris-biotech.dealchemyst.co.uk This orthogonality is crucial for the stepwise assembly of complex peptides. iris-biotech.dealchemyst.co.uk However, the Z group is generally not compatible with conditions used for catalytic hydrogenolysis of other groups. alchemyst.co.uk

Reactivity and Cleavage Mechanisms of the Benzyl (B1604629) Ether (OBzl) Group (Side-Chain Protection)

The benzyl ether (OBzl) is a common choice for protecting the hydroxyl group in the side chains of amino acids like serine and threonine. Its removal conditions differ from those of the Z group, enabling selective deprotection.

Benzyl ethers are susceptible to cleavage by strong acids. organic-chemistry.org A common method for deprotecting the OBzl group is treatment with trifluoroacetic acid (TFA), often in the presence of a scavenger like thioanisole (B89551) to prevent side reactions. jst.go.jp While effective, this method is not always quantitative for O-benzyl threonine. jst.go.jp Other strong acids and Lewis acids can also be employed for this purpose. organic-chemistry.orgucla.edu

Table 2: Acidic Reagents for Benzyl Ether (OBzl) Cleavage

ReagentConditionsEfficacy
Trifluoroacetic Acid (TFA)Neat or in DCM, often with scavengersEffective, but can be incomplete for Thr(Bzl). jst.go.jp
Hydrogen Fluoride (B91410) (HF)AnhydrousStrong acid, effective but hazardous. iris-biotech.de
Triflic Acid (TfOH)With 1,3-dimethoxybenzene (B93181) in CH₂Cl₂Mild and highly effective. ucla.edu

This table summarizes various acidic reagents used for the deprotection of benzyl ethers.

The ability to selectively remove one protecting group while leaving others intact is a cornerstone of modern organic synthesis. rsc.orgrsc.org In molecules containing multiple benzyl-type protecting groups, regioselective deprotection can sometimes be achieved. For instance, the anomeric O-benzyl group in carbohydrates can be selectively cleaved under specific catalytic transfer hydrogenation conditions, leaving other O-benzyl groups untouched. researchgate.net While Z-L-Thr(OBzl)-OH itself has only one OBzl group, the principles of regioselective deprotection are critical when this building block is incorporated into larger, more complex molecules with multiple protected functional groups. rsc.org

Orthogonal Protecting Group Tactics and Their Implementation with this compound

Orthogonal protection strategies allow for the selective removal of one type of protecting group in any order without affecting others. iris-biotech.deresearchgate.netnumberanalytics.com This is achieved by using protecting groups that are cleaved by different chemical mechanisms. numberanalytics.com this compound is a prime example of a building block designed for such strategies.

The Z group and the OBzl group are not truly orthogonal to each other, as both can be removed by strong acidolysis or catalytic hydrogenation, although the conditions can be tuned for some selectivity. iris-biotech.dealchemyst.co.uk However, this compound is often used in combination with the Fmoc/tBu strategy. iris-biotech.de In this approach, the Fmoc group is used for temporary N-terminal protection and is removed by a base (like piperidine), to which both the Z and OBzl groups are stable. iris-biotech.dealchemyst.co.uk The Z and OBzl groups serve as permanent protecting groups that are removed during the final cleavage from the solid support, often with a strong acid like TFA or HF, which also removes the tBu-based side-chain protection. iris-biotech.de

This "mix-and-match" approach, combining different classes of protecting groups, provides the flexibility needed to synthesize complex peptides with high precision. iris-biotech.de

Table 3: Orthogonal Deprotection Schemes Involving Z and OBzl Groups

Protecting Group CombinationDeprotection Reagent for Selective CleavageStable Groups
Fmoc, Z, OBzl, tBuPiperidine (B6355638) (for Fmoc)Z, OBzl, tBu iris-biotech.de
Z, OBzl, tBuMild Acid (e.g., dilute TFA for tBu)Z, OBzl iris-biotech.dealchemyst.co.uk
Z, OBzlCatalytic Hydrogenation (for Z)OBzl (partially stable) alchemyst.co.uk
Z, OBzlStrong Acid (e.g., HF for OBzl and Z)N/A iris-biotech.de

This table illustrates the concept of orthogonal protection by showing how different protecting groups can be selectively removed in the presence of others.

Sequential and Selective Removal of Orthogonal Protecting Groups

The Z and Benzyl groups in this compound are not strictly orthogonal in the purest sense, as both can be removed by catalytic hydrogenation. However, a degree of selectivity can be achieved based on the reaction conditions. For instance, the Z group can often be removed under milder hydrogenation conditions than the more stable benzyl ether.

A more robust orthogonal strategy is often employed by pairing these groups with others that are cleaved by entirely different mechanisms. For example, in a larger peptide synthesis, a researcher might use a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl) for the temporary protection of the α-amino group during chain elongation. nih.govub.edu In such a scenario, the Z and Benzyl groups on the threonine residue would serve as "permanent" side-chain protection, resistant to the basic conditions used for Fmoc removal. ub.edu

At a later stage, the synthetic design might call for the selective deprotection of the threonine side chain while the Z-group on the N-terminus (or another amino acid) remains intact. While challenging with this compound alone, this highlights the principle of orthogonality. A truly orthogonal pair would be, for example, an acid-labile Boc group and a base-labile Fmoc group. organic-chemistry.org The Z/Bzl combination is often considered part of a "two-dimensional" or "non-orthogonal" strategy where deprotection is controlled by kinetics rather than a complete change in reaction type. nih.gov

The selective removal of these groups is critical. For instance, if a synthetic route requires the modification of the threonine hydroxyl group after its incorporation into a peptide, the benzyl ether must be removed without cleaving the Z-protected N-terminus or other protecting groups on the peptide. This can be achieved if the other protecting groups are resistant to catalytic hydrogenation.

Implications for the Synthesis of Highly Complex Molecular Architectures

The ability to selectively unmask functional groups at will is paramount for the construction of intricate molecules. The use of differentially protected amino acids like this compound is fundamental to strategies for synthesizing:

Branched and Cyclic Peptides: Creating these structures often requires the deprotection of a side chain to form a new peptide bond or a covalent linkage, while the main peptide backbone remains protected. sigmaaldrich.com

Post-Translationally Modified Peptides: The synthesis of peptides with modifications like phosphorylation or glycosylation often necessitates the selective deprotection of a specific side-chain hydroxyl group for the addition of the modifying group. sigmaaldrich.com For example, a protected threonine residue could be deprotected to allow for the introduction of a phosphate (B84403) group.

Peptide Conjugates: Attaching other molecules, such as fluorescent labels or drug payloads, to a specific site on a peptide relies on the ability to selectively deprotect a single functional group for conjugation.

The careful selection of protecting groups, including the Z and Benzyl groups found in this compound, allows chemists to choreograph a multi-step synthesis with high precision. While modern peptide synthesis often favors Fmoc/tBu strategies for their orthogonality, the principles demonstrated by this compound remain highly relevant. nih.govub.edu The development of diverse protecting groups with unique cleavage conditions continues to expand the toolbox available to synthetic chemists, enabling the creation of ever more complex and functional molecular architectures.

Chemical Transformations and Derivatization Studies of Z L Thr Obzl Oh

Reactions at the Free Carboxyl Group

The carboxylic acid function of Z-L-Thr(OBzl)-OH is the primary site for peptide bond formation. To achieve this, the carboxyl group must first be activated to make it more susceptible to nucleophilic attack by the amino group of another amino acid. khanacademy.orgyoutube.com This activation is a cornerstone of peptide synthesis, and various methods have been developed to facilitate this process efficiently while minimizing side reactions, particularly racemization. bachem.com

Formation of Activated Esters and Amides for Peptide Coupling

Modern peptide synthesis predominantly relies on the in situ formation of activated species from the carboxylic acid. sigmaaldrich.com This is typically achieved by using coupling reagents that convert the carboxyl group of this compound into a more reactive intermediate, such as an active ester. These intermediates are not usually isolated but are generated in the reaction vessel and immediately react with the incoming nucleophile (the N-terminal amine of the coupling partner).

The most common classes of coupling reagents are phosphonium (B103445) and aminium/uronium salts. bachem.comsigmaaldrich.com Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxyl group to form OBt (1-hydroxybenzotriazole) active esters. sigmaaldrich.com More reactive reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), generate the corresponding more reactive OAt (1-hydroxy-7-azabenzotriazole) and O-6-ClBt esters, respectively. sigmaaldrich.com These coupling reactions require the presence of a tertiary base, most commonly N,N-diisopropylethylamine (DIPEA), to neutralize the proton released from the carboxylic acid and to facilitate the reaction. bachem.com

The general mechanism involves the attack of the carboxylate of this compound on the coupling reagent to form the active intermediate, which is then readily aminolyzed by the amino component to form the desired peptide (amide) bond. The choice of coupling reagent can be critical, especially for sterically hindered couplings. sigmaaldrich.comnih.gov

Table 1: Common Coupling Reagents for Carboxyl Group Activation

Reagent Class Example Reagent Abbreviation Activated Intermediate Key Features
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) PyBOP OBt Ester Excellent for hindered couplings; does not cause guanidinylation. sigmaaldrich.com
Phosphonium Salts (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP OBt Ester One of the first phosphonium reagents developed; highly efficient. bachem.com
Aminium/Uronium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU OBt Ester Widely used for routine synthesis; can cause guanidinylation of the free amine as a side reaction. bachem.comsigmaaldrich.com
Aminium/Uronium Salts O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU OAt Ester Highly reactive, suitable for difficult sequences; low racemization. sigmaaldrich.com

Derivatization for Ester or Amide Linkages

Beyond standard peptide coupling, the carboxyl group of this compound can be derivatized to form stable ester or amide linkages with various molecules. For instance, esterification can be achieved by reacting this compound with an alcohol under appropriate conditions, such as using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach is fundamental in solid-phase peptide synthesis (SPPS), where the first amino acid is anchored to a resin via an ester bond (e.g., to a Wang or Merrifield resin). nih.gov

Similarly, reaction with amines other than α-amino acids can produce a wide range of amides. This allows for the conjugation of this compound to fluorescent labels, polymers, or other molecular probes, expanding its utility beyond traditional peptide synthesis. The same activation methods described for peptide coupling, such as the mixed anhydride (B1165640) or active ester methods, can be employed for these transformations. nih.gov

Transformations Involving the Alpha-Amino Group (Following Z-Deprotection)

The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the α-amino function. peptide.com Its removal is a prerequisite for chain elongation at the N-terminus or for other modifications at this site.

The Z-group is typically removed via catalytic hydrogenation. This reaction is carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The process is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. organic-chemistry.org Alternatively, the Z-group can be cleaved under strongly acidic conditions, such as with hydrogen bromide (HBr) in acetic acid, although this method is harsher and may not be compatible with other acid-labile protecting groups. google.com

Formation of Peptide Bonds and Amine Acylation Reactions

Once the Z-group is removed to yield H-L-Thr(OBzl)-OH, the exposed α-amino group serves as a nucleophile for the next peptide coupling step. khanacademy.org In this role, it attacks the activated carboxyl group of the incoming N-protected amino acid, extending the peptide chain. youtube.com This cycle of deprotection and coupling is the fundamental process of stepwise peptide synthesis. nih.gov

Beyond peptide bond formation, the free amine can undergo various acylation reactions. google.com Reaction with acyl chlorides or anhydrides in the presence of a base can introduce a wide range of acyl groups, allowing for the synthesis of N-acylated threonine derivatives. This is a common strategy for producing peptides with modified N-termini, such as N-acetylated or N-lipidated peptides, which can have altered biological properties. nih.gov

Introduction of Alternative N-Terminal Protecting Groups or Labels

While the Z-group is useful, particularly in solution-phase synthesis, other protecting groups are often preferred in different synthetic strategies, most notably in SPPS. nih.govpeptide.com After removal of the Z-group, a different protecting group can be introduced. The most common alternatives are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. nih.goviris-biotech.de For example, reacting H-L-Thr(OBzl)-OH with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Boc-anhydride allows for the synthesis of Fmoc-L-Thr(OBzl)-OH or Boc-L-Thr(OBzl)-OH, respectively. These derivatives are key reagents for Fmoc-based and Boc-based SPPS. peptide.com

Furthermore, the N-terminus can be modified with specific labels for analytical or functional purposes. nih.gov Fluorescent dyes, biotin, or other reporter groups, often supplied as activated esters (e.g., NHS-esters), can be reacted with the free amine of H-L-Thr(OBzl)-OH to yield specifically labeled amino acid derivatives. nih.gov

Table 2: Common N-Terminal Protecting Groups

Protecting Group Abbreviation Cleavage Condition Common Application
Benzyloxycarbonyl Z or Cbz Catalytic Hydrogenation; HBr/AcOH Solution-phase synthesis. peptide.com
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., 20% piperidine (B6355638) in DMF) Solid-phase peptide synthesis (SPPS). nih.goviris-biotech.de
tert-Butyloxycarbonyl Boc Acid (e.g., Trifluoroacetic acid, TFA) Solid-phase peptide synthesis (SPPS). nih.goviris-biotech.de

Modifications of the Threonine Side-Chain Hydroxyl Group (Following OBzl-Deprotection)

The benzyl (B1604629) ether protecting the threonine side-chain is generally stable to the conditions used for removing Z, Fmoc, or Boc groups. thieme-connect.de Its removal is typically performed at the final stage of synthesis, concurrently with cleavage from the resin in SPPS, using strong acids like hydrofluoric acid (HF) or trifluoroacetic acid (TFA) with scavengers. google.com Like the Z-group, it can also be removed by catalytic hydrogenation. organic-chemistry.orgthieme-connect.de Other methods for benzyl ether cleavage include using strong Lewis acids or oxidative conditions. organic-chemistry.orgorganic-chemistry.org

Once the benzyl group is removed, the free hydroxyl group of the threonine residue becomes available for modification. This is particularly relevant for synthesizing peptides that mimic post-translational modifications (PTMs). wikipedia.org Threonine's hydroxyl group is a common site for such modifications in nature.

Key modifications include:

Phosphorylation: The hydroxyl group can be phosphorylated to produce phosphothreonine. This is a crucial modification that regulates many cellular processes. wikipedia.org The synthesis of phosphopeptides can be achieved by incorporating protected phosphothreonine derivatives, such as Fmoc-Thr(PO(OBzl)OH)-OH, during peptide synthesis. merckmillipore.comsigmaaldrich-jp.com Alternatively, a completed peptide with a free threonine hydroxyl group can be phosphorylated using a suitable phosphitylating agent followed by oxidation.

Glycosylation: The hydroxyl group can serve as an attachment point for carbohydrate moieties via an O-glycosidic bond. wikipedia.org This allows for the synthesis of glycopeptides, which are important for studying protein folding, stability, and recognition events. The synthesis is complex and requires specialized protected sugar donors and activation methods.

Acylation: The side-chain hydroxyl can be acylated to form esters. For example, O-acetylation is a known biological modification. This can be achieved by reacting the deprotected peptide with an acylating agent under appropriate conditions.

The ability to selectively deprotect and modify the threonine side chain significantly expands the chemical diversity of peptides that can be synthesized using this compound as a starting material.

Synthesis of Post-Translationally Modified Threonine Analogues (e.g., phosphorylation)

Protein phosphorylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes. nih.gov The synthesis of peptides containing phosphorylated amino acids is therefore essential for studying the biological roles of this modification. This compound can serve as a precursor for the synthesis of phosphorylated threonine analogues, although it requires a multi-step synthetic sequence as the side-chain hydroxyl group is initially protected.

The key challenge in using this compound for this purpose is the need for selective deprotection of the O-benzyl group to free the hydroxyl function for the subsequent phosphorylation reaction, while keeping the N-terminal Z group and the C-terminal carboxylic acid intact (or temporarily protected as an ester).

A plausible synthetic route would proceed as follows:

C-Terminus Protection: The carboxylic acid of this compound is first protected, typically as an ester (e.g., a methyl or benzyl ester), to prevent its interference in subsequent steps.

Selective O-Debenzylation: The side-chain benzyl ether is selectively cleaved. This can be a challenging step, as the N-terminal Z group is also susceptible to the most common method for benzyl group removal, catalytic hydrogenolysis. Alternative debenzylation methods that offer greater chemoselectivity may be required. nih.gov

Phosphorylation: With the side-chain hydroxyl group now exposed, a phosphorylation reaction can be carried out. This is typically achieved using a phosphitylating agent followed by oxidation, or by using a phosphorylating agent like dibenzyl phosphoroamidite. The phosphate (B84403) group itself is often protected during this step, for instance, with benzyl or other acid-labile groups.

Deprotection: Finally, all remaining protecting groups (N-terminal Z group, C-terminal ester, and phosphate-protecting groups) are removed to yield the desired phosphothreonine-containing molecule. For peptide synthesis, building blocks like Fmoc-Thr(PO(OBzl)OH)-OH are often preferred as they are designed for direct use in solid-phase peptide synthesis (SPPS). rsc.org

The table below outlines a conceptual pathway for the synthesis of a Z-protected phosphothreonine derivative starting from this compound.

Step Starting Material Transformation Reagents/Conditions Intermediate/Product
1This compoundC-terminal esterificatione.g., Benzyl bromide, baseZ-L-Thr(OBzl)-OBzl
2Z-L-Thr(OBzl)-OBzlSelective side-chain debenzylatione.g., Specific catalytic or chemical methodsZ-L-Thr-OBzl
3Z-L-Thr-OBzlPhosphorylation of side-chain hydroxyle.g., (BnO)₂P-NR₂, Tetrazole; then MCPBAZ-L-Thr(PO(OBzl)₂)-OBzl
4Z-L-Thr(PO(OBzl)₂)-OBzlGlobal DeprotectionH₂, Pd/CH-L-pThr-OH (Phosphothreonine)

Compound Name Reference Table

Abbreviation/Trivial Name Full Chemical Name
This compoundN-(Benzyloxycarbonyl)-O-benzyl-L-threonine
Z-L-Thr(OBzl)-OMeMethyl N-(benzyloxycarbonyl)-O-benzyl-L-threoninate
DCCDicyclohexylcarbodiimide
EDCN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
H-L-Thr-OHL-Threonine
Z-L-Thr-OBzlBenzyl N-(benzyloxycarbonyl)-L-threoninate
Fmoc-Thr(PO(OBzl)OH)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-O-(monobenzylphospho)-L-threonine
H-L-pThr-OHL-Phosphothreonine
MCPBAmeta-Chloroperoxybenzoic acid
Z-L-Thr(OBzl)-OBzlBenzyl N-(benzyloxycarbonyl)-O-benzyl-L-threoninate
Z-L-Thr(PO(OBzl)₂)-OBzlBenzyl N-(benzyloxycarbonyl)-O-(dibenzylphospho)-L-threoninate

Analytical and Characterization Methodologies for Z L Thr Obzl Oh in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the identity and structure of Z-L-Thr(OBzl)-OH. msu.edulibretexts.org Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR analysis, the chemical shifts, integration values, and splitting patterns of the proton signals are used to verify the presence of all key structural motifs. libretexts.orglibretexts.org For this compound, characteristic signals would be expected for the aromatic protons of the benzyloxycarbonyl (Z) and benzyl (B1604629) (OBzl) protecting groups, typically appearing in the downfield region (around 7.3 ppm). chemguide.co.uk The protons of the threonine backbone (α-H, β-H) and the methyl group (γ-CH₃) would exhibit specific chemical shifts and coupling patterns that confirm their connectivity. The presence of the hydroxyl (-OH) and amine (-NH) protons can also be confirmed, although their signals may be broad and their chemical shifts can vary depending on the solvent and concentration. msu.educhemguide.co.uk Adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample would cause the -OH and -NH proton signals to disappear, a useful method for their definitive assignment. libretexts.orgchemguide.co.uk

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their chemical environment. The spectrum would show distinct signals for the carbonyl carbons of the carbamate (B1207046) and the ester, the aromatic carbons of the protecting groups, and the aliphatic carbons of the threonine residue.

Conformational analysis of similar protected amino acids has been successfully performed using NMR, confirming that these techniques are powerful tools for studying the three-dimensional structure of this compound in solution. thieme-connect.de

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Ar-H (Z and OBzl groups) ~7.3 Multiplet
-O-CH ₂-Ph (Z group) ~5.1 Singlet
-O-CH ₂-Ph (OBzl group) ~5.2 Singlet
α-CH ~4.4 Doublet
β-CH ~4.2 Multiplet
γ-CH ~1.2 Doublet
NH Variable Broad Singlet

Note: Expected values are based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a critical tool for verifying the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. miamioh.edu The molecular formula for this compound is C₁₉H₂₁NO₅, corresponding to a molecular weight of 343.37 g/mol . iris-biotech.deiris-biotech.de

Using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 344.4. Other adducts, such as [M+Na]⁺, may also be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides further structural confirmation. Key fragmentation pathways for this compound would likely involve the loss of the protecting groups. For instance, cleavage of the benzyl ester could lead to a fragment corresponding to [M-C₇H₇]⁺, and loss of the benzyloxycarbonyl group could also occur. These characteristic fragmentation patterns serve as a fingerprint for the molecule, confirming the identity of the core amino acid and its protecting groups. miamioh.edu For similar compounds like Z-Glu-OBzl, conformity of the mass spectrum to the expected structure is a standard quality control check. ruifuchemical.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling both the assessment of its purity and the monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative assessment of the purity of this compound. ejgm.co.ukcore.ac.uk Reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid (TFA). ejgm.co.uk

The compound is detected as it elutes from the column, most commonly by UV absorbance due to the presence of the aromatic rings in the Z and OBzl protecting groups (typically at wavelengths around 254 nm). tandfonline.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For many commercial protected amino acids, a purity of >98% as determined by HPLC is a standard specification. ruifuchemical.com HPLC can also be used on a preparative scale to purify the compound after synthesis. google.com

Table 2: Typical HPLC Analysis Parameters for Protected Amino Acids

Parameter Condition
Column Reversed-Phase C18, 5 µm particle size
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10-20 µL

| Column Temperature | 25-40 °C |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of chemical reactions involving this compound and to perform preliminary purity checks. wikipedia.orgresearchgate.net The technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica (B1680970) gel on a plate) and a liquid mobile phase (eluent). wikipedia.org

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside spots of the starting materials. libretexts.org As the eluent moves up the plate, the compounds separate based on their polarity. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product (this compound) indicate that the reaction is proceeding. libretexts.orgrochester.edu The relative positions of the spots are quantified by their retention factor (Rf value). By comparing the Rf value of the product spot to that of a pure standard, the identity of the product can be tentatively confirmed. researchgate.net TLC is also an excellent tool for identifying the optimal solvent system for a subsequent, more large-scale purification by column chromatography. wikipedia.org

Chiroptical Methods for Enantiomeric Purity Determination

Since this compound is a chiral molecule, confirming its enantiomeric purity is crucial, especially in peptide synthesis where the biological activity of the final peptide is highly dependent on its stereochemistry. thieme-connect.de Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are used for this purpose. mdpi.comnih.gov

The most common chiroptical technique is polarimetry, which measures the optical rotation of a compound in solution. A pure sample of the L-enantiomer will rotate the plane of polarized light in a specific direction and magnitude, reported as the specific rotation [α]. This value can be compared to the literature value for the enantiomerically pure compound to assess its enantiomeric excess (e.e.). For example, other protected amino acids like H-Lys(Z)-OH have well-defined specific rotation values used for characterization. sigmaaldrich.com

More advanced techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) can also be employed. mdpi.comnih.gov These methods measure the differential absorption of left- and right-circularly polarized light and can provide detailed information about the stereochemistry of the molecule. While often more complex to implement, these methods can be highly sensitive for determining enantiomeric purity. mdpi.com In some cases, chiral HPLC, which uses a chiral stationary phase, can be used to physically separate the enantiomers and provide a direct measure of their ratio. cat-online.com

Table 3: List of Compounds Mentioned

Compound Name Abbreviation
N-alpha-Benzyloxycarbonyl-L-threonine benzyl ester This compound
N-epsilon-Benzyloxycarbonyl-L-lysine H-Lys(Z)-OH
N-Benzyloxycarbonyl-L-glutamic acid 1-benzyl ester Z-Glu-OBzl
N-Benzyloxycarbonyl-L-cysteine benzyl ester Z-L-Cys-OBzl
Trifluoroacetic acid TFA

Assessment of Optical Rotation for Stereochemical Integrity

Optical activity, the ability of a chiral molecule to rotate the plane of plane-polarized light, is a characteristic physical property. libretexts.org Each enantiomer of a chiral compound rotates light by an equal magnitude but in opposite directions. libretexts.org The specific rotation, [α], is a standardized measure of this rotation and is a key identifier for a pure enantiomer. libretexts.org

In the context of peptide synthesis, even partial loss of stereochemical integrity, known as racemization or epimerization, can significantly impact the biological activity and structural properties of the final peptide. thieme-connect.de Therefore, monitoring the optical rotation at various stages of synthesis and purification is a crucial quality control step. thieme-connect.de

Several analytical techniques are employed to determine the enantiomeric purity of chiral compounds, including gas chromatography (GC), high-performance liquid chromatography (HPLC) with chiral stationary phases, and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents. libretexts.orgresearchgate.net However, polarimetry remains a straightforward and accessible method for a preliminary assessment of stereochemical purity, provided a reference value for the pure enantiomer is known. libretexts.org

For this compound and related N-protected amino acids, the measurement of specific rotation is a routine method to confirm that the material has not undergone significant racemization during its synthesis or handling. thieme-connect.de The observed optical rotation of a sample can be compared to the literature value for the pure L-enantiomer to calculate the optical purity or enantiomeric excess (ee). libretexts.org

Research findings and supplier specifications provide specific rotation values for this compound and its parent compound, N-Benzyloxycarbonyl-L-threonine. These values are determined under specific conditions of concentration, solvent, and temperature, which must be replicated for accurate comparison.

Table 1: Reported Optical Rotation Values for this compound and Related Compounds

CompoundSpecific Rotation [α]ConditionsSource
N-((Benzyloxy)carbonyl)-O-(methoxymethyl)-L-threonine[α]25D = –24.1°c 0.22, MeOH beilstein-journals.org
N-Benzyloxycarbonyl-L-threonine[α] = -5.0° ± 0.5°c=2 in Acetic acid thermofisher.com
L-aspartyl-L-threonine methyl ester[α] = -6°in water google.com

This table is interactive. Click on the headers to sort the data.

The data in the table illustrates the importance of specifying the experimental conditions. The solvent, in particular, can have a significant effect on the magnitude and even the sign of the optical rotation. For instance, the specific rotation for N-Benzyloxycarbonyl-L-threonine is reported in acetic acid. thermofisher.com Any deviation from these conditions would render the comparison invalid.

While a measured optical rotation that matches the expected value is a strong indicator of high stereochemical integrity, it is not an absolute confirmation of 100% enantiomeric purity. libretexts.org Other analytical methods, such as chiral HPLC, are often required for a more precise quantification of the enantiomeric ratio, especially when very high purity is essential. cat-online.comuma.esmdpi.com These chromatographic methods are capable of separating enantiomers or diastereomers, allowing for their individual quantification. libretexts.orgcat-online.com

Mechanistic and Theoretical Investigations of Z L Thr Obzl Oh Transformations

Elucidation of Reaction Mechanisms in Chemical Transformations Involving Z-L-Thr(OBzl)-OH

Chemical transformations involving this compound are primarily centered on its carboxyl group, which is activated for peptide bond formation. The elucidation of these reaction mechanisms provides insight into reaction kinetics, potential side reactions, and the stereochemical outcome of the products.

The formation of a peptide bond is a cornerstone of peptide synthesis, proceeding through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com In this reaction, the carboxyl group of this compound is the acylating agent, and the amino group of another amino acid or peptide is the nucleophile. The process is not spontaneous; it requires the activation of the carboxylic acid to enhance the electrophilicity of the acyl carbon, making it susceptible to nucleophilic attack. ekb.eg

The mechanism can be broken down into two primary stages:

Activation: The carboxylic acid of this compound is converted into a more reactive species. This is typically achieved using coupling reagents that form an activated intermediate, such as an O-acylisourea (with carbodiimides like DCC), an active ester, or a mixed anhydride (B1165640). ekb.eg

Addition-Elimination: The nucleophilic amino group attacks the activated carbonyl carbon, leading to the formation of a transient, high-energy tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the activating group as a stable leaving group and forming the new amide (peptide) bond. masterorganicchemistry.comlibretexts.org

A significant challenge in this process is the potential for racemization, where the stereochemical integrity of the chiral α-carbon is lost. For N-acyl amino acids like this compound, racemization can occur through the formation of a 2,4-disubstituted oxazol-5(4H)-one (azlactone) intermediate. wiley-vch.de The activated amino acid can cyclize, and subsequent enolization of the azlactone leads to the loss of chirality at the α-carbon. wiley-vch.dethieme-connect.de The rate of coupling versus the rate of racemization is a critical factor; fast coupling reactions minimize the lifetime of the activated intermediate, thereby reducing the extent of racemization. thieme-connect.de The choice of coupling reagent and additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), is crucial for suppressing this side reaction. researchgate.net

Table 1: Common Coupling Reagents and their Role in Peptide Synthesis

Coupling Reagent ClassExample(s)Mechanism of ActionKey Considerations
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.Can lead to the formation of an unreactive N-acylurea byproduct; often used with additives like HOBt to suppress racemization. ekb.eg
Phosphonium (B103445) SaltsBOP, PyBOP, HBTUForms an active ester (often a benzotriazolyl ester) in situ, which then reacts with the amine.Generally provides fast coupling rates with low levels of racemization, especially when HOBt is present. researchgate.net
Mixed AnhydridesIsobutyl chloroformateThe carboxylic acid reacts to form a mixed anhydride, which is a good acylating agent.Requires careful temperature control to avoid side reactions and disproportionation. researchgate.net

Regioselectivity refers to the preferential reaction at one functional group over another. In this compound, the primary sites for reaction are the carboxylic acid and the side-chain hydroxyl group. During standard peptide coupling, the reaction is highly regioselective for the activated carboxylic acid. However, under different conditions, the hydroxyl group can react. For instance, studies on the Chan–Lam cross-coupling of protected serine and threonine derivatives have shown that O-arylation can occur at the β-hydroxyl group. acs.org In a dipeptide containing both serine and threonine, arylation was observed to occur selectively at the serine residue, indicating subtle electronic and steric differences that direct reactivity. acs.org The choice of catalyst, solvent, and reaction conditions is paramount in controlling which site reacts.

Stereoselectivity in reactions involving this compound pertains to controlling the configuration of its two chiral centers (Cα and Cβ).

Cα Stereochemistry: Preserving the L-configuration of the α-carbon is critical. As discussed, racemization via azlactone formation is the primary pathway for loss of stereointegrity during peptide coupling. thieme-connect.despbu.ru The use of urethane-based protecting groups like the Z-group (benzyloxycarbonyl) is known to significantly suppress racemization compared to other N-acyl groups because the oxygen atom of the urethane (B1682113) bond is less nucleophilic, making the formation of the oxazolone (B7731731) intermediate less favorable.

Cβ Stereochemistry: The stereochemistry of the β-carbon is established during the synthesis of the threonine building block itself. In transformations of this compound, this center is generally not affected unless reactions directly involving the side chain are performed under conditions that could lead to epimerization, such as through a retro-aldol type mechanism, which is generally not observed under standard peptide synthesis conditions.

Table 2: Factors Influencing Selectivity in Transformations of Protected Threonine Derivatives

FactorInfluence on RegioselectivityInfluence on StereoselectivityExample from Literature
Protecting Groups The benzyl (B1604629) protection on the hydroxyl group (OBzl) prevents its participation in most reactions, directing reactivity to the carboxyl group.The Z-group on the amine suppresses racemization at the α-carbon during coupling compared to other acyl groups. wiley-vch.deUse of N-trityl protection on β-hydroxy-α-amino acids can favor cyclization to aziridines. thieme-connect.de
Coupling Reagents/Additives N/A for standard coupling.Additives like HOBt or copper(II) chloride can significantly reduce the rate of racemization by providing an alternative, faster pathway for coupling. researchgate.netDCC-HOBt mediated couplings generally lead to less epimerization than methods without HOBt. researchgate.net
Reaction Conditions (Solvent, Temperature) Solvent can influence which functional group is more accessible or reactive.Low temperatures are often used in mixed anhydride methods to slow down side reactions, including racemization.Acetic acid was found to be a suitable solvent for achieving isomeric selectivity in certain pyrazole (B372694) syntheses. chem-soc.si
Catalyst In Chan-Lam coupling, a copper(II) catalyst is used to mediate the specific O-arylation of the hydroxyl group. acs.orgN/ACopper(II) catalysis enables the formation of C-O bonds at the side-chain hydroxyl group of serine and threonine. acs.org

Computational Chemistry Approaches to Reactivity and Conformation

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. These methods complement experimental findings by offering insights into structures, energies, and reaction pathways that are difficult to observe directly.

The protecting groups on this compound—the N-terminal benzyloxycarbonyl (Z) group and the side-chain O-benzyl (Bzl) ether—are not merely inert shields. They profoundly influence the molecule's conformational preferences and reactivity.

Theoretical studies, often using methods like Density Functional Theory (DFT), can model the molecule's geometry and electron distribution. These studies reveal how the bulky and aromatic benzyl groups introduce steric constraints, limiting the accessible conformations of the amino acid backbone and side chain. This steric hindrance can affect the approach of reagents, influencing the stereoselectivity of reactions. sigmaaldrich.com

Furthermore, the benzyl groups are sources of non-covalent interactions, particularly π-π stacking. Computational modeling of other protected amino acids, such as Fmoc-Thr(tBu)-OH, has demonstrated that π-π stacking between protecting groups is a key driving force for self-assembly. researchgate.netscilit.com Similar interactions are expected for this compound, where the two benzyl rings can interact intramolecularly to stabilize certain folded conformations or intermolecularly to promote aggregation. Molecular dynamics (MD) simulations can be employed to explore these conformational dynamics over time, revealing the flexibility of the molecule and the preferred orientations of the protecting groups in different solvent environments.

Molecular docking studies on other protected serine and threonine derivatives have shown that protecting groups are critical for binding to enzyme active sites, with their hydrophobicity and size dictating the binding affinity and orientation. psu.edu Such computational approaches could be used to understand how this compound interacts with biological targets or catalysts.

Table 3: Computational Methods for Studying Protected Amino Acids

Computational MethodInformation ProvidedApplication to this compound
Density Functional Theory (DFT) Optimized molecular geometry, electronic structure, bond energies, reaction energies.Determining the lowest energy conformation; calculating the electron-donating/withdrawing effects of Z and OBzl groups.
Molecular Dynamics (MD) Trajectories of atoms over time, conformational flexibility, solvent effects.Simulating the dynamic behavior of the protecting groups and their influence on the peptide backbone conformation in solution.
Molecular Docking Preferred binding orientation and affinity of a molecule to a receptor.Predicting how this compound might bind to an enzyme's active site or interact with a chiral catalyst. psu.edu
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density to characterize chemical bonds and non-covalent interactions.Quantifying the strength of intramolecular hydrogen bonds or π-π stacking interactions between the benzyl rings.

Beyond static properties, computational chemistry is increasingly used to predict the full course of a chemical reaction. researchgate.net For a transformation involving this compound, such as its participation in a peptide coupling reaction, predictive modeling can map out the entire reaction pathway.

This is typically done by calculating the potential energy surface for the reaction. Key points on this surface are located and characterized, including:

Reactants and Products: The starting materials and final compounds.

Intermediates: Stable, but transient, species formed during the reaction, such as the tetrahedral intermediate in nucleophilic acyl substitution. libretexts.org

Transition States (TS): The highest energy point along a reaction coordinate, representing the kinetic barrier to the reaction.

By identifying the transition states and calculating their energies relative to the reactants, the activation energy (Ea) for different possible pathways can be determined. The pathway with the lowest activation energy is predicted to be the most kinetically favorable. rsc.org This approach can be used to computationally screen different coupling reagents or conditions to predict which will lead to the fastest reaction with the fewest side products. For example, one could model the peptide coupling reaction and the competing racemization pathway to predict the conditions that would maximize the formation of the desired stereochemically pure peptide.

More recently, machine learning and artificial intelligence models, trained on vast databases of known chemical reactions, are being developed to predict reaction outcomes and even suggest optimal reaction pathways without the need for intensive quantum chemical calculations for every case. nih.govnih.gov Such tools could potentially predict the products of a reaction involving this compound under a specific set of conditions with increasing accuracy.

Table 4: Predictive Modeling Techniques for Reaction Pathways

TechniqueObjectiveInformation GeneratedApplication to this compound
Transition State Search To locate the highest energy structure along a reaction path.Geometry and energy of the transition state; activation energy (Ea).Calculating the energy barrier for peptide bond formation vs. the barrier for azlactone formation to predict the likelihood of racemization.
Intrinsic Reaction Coordinate (IRC) Calculation To connect a transition state to its corresponding reactants and products.The minimum energy path for a reaction step.Confirming that a calculated transition state correctly links the activated acid and amine to the tetrahedral intermediate.
Reaction Network Analysis To map all feasible reaction pathways in a complex system.A network of interconnected intermediates and products, with associated energy barriers.Predicting all possible products (desired peptide, racemized peptide, byproducts) from the reaction of this compound with a coupling reagent. rsc.org
Machine Learning (ML) Models To predict reaction outcomes based on learned patterns from existing data.The most likely major product of a reaction.Predicting the product of a novel transformation of this compound without performing the experiment or intensive calculations. nih.gov

Future Directions and Emerging Research Avenues in Z L Thr Obzl Oh Chemistry

Development of Novel and Sustainable Synthetic Strategies

The industrial production of peptides has long been criticized for its environmental impact, primarily due to the extensive use of hazardous solvents and reagents. researchgate.net Consequently, a major thrust of future research is the development of green and sustainable synthetic methods for preparing protected amino acids like Z-L-Thr(OBzl)-OH and incorporating them into larger structures.

Key research efforts are focused on several areas. One major focus is the replacement of conventional solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are facing increasing regulatory scrutiny due to their toxicity. researchgate.net Researchers are exploring greener alternatives that are biodegradable, have a lower environmental footprint, and are derived from renewable resources. actascientific.comresearchgate.net

Another promising avenue is the adoption of solvent-less or mechanochemical techniques. Reactive extrusion, for example, has been demonstrated as a viable method for the continuous and solvent-free synthesis of dipeptides and tripeptides. researchgate.net This technology combines mixing, heating, and reacting in a single, efficient process, drastically reducing solvent waste and enabling scalable production. researchgate.net Enzymatic catalysis also presents a powerful green alternative. researchgate.net Utilizing enzymes for peptide bond formation or for the introduction and removal of protecting groups can occur in aqueous media under mild conditions, offering high selectivity and reducing the need for toxic chemicals. actascientific.comresearchgate.net

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methodologies

Feature Traditional Synthesis (e.g., Solution-Phase) Emerging Sustainable Synthesis (e.g., Reactive Extrusion, Enzymatic)
Solvent Usage High volumes of hazardous solvents (DMF, DCM, NMP). researchgate.net Solvent-free, solvent-less, or green/aqueous solvents. researchgate.netresearchgate.net
Energy Consumption Often requires significant heating and cooling steps. Can be more energy-efficient, especially in continuous processes. researchgate.net
Waste Generation Produces large quantities of toxic waste. researchgate.net Minimizes hazardous by-products and waste streams. actascientific.com
Process Type Typically batch processes. Amenable to continuous and scalable manufacturing. researchgate.net
Catalysts Often relies on chemical coupling reagents. Utilizes biocatalysts (enzymes) or mechanochemistry. researchgate.net

The overarching goal is to create a more circular and sustainable economy for peptide production, where building blocks like this compound can be synthesized with minimal environmental impact. actascientific.com

Integration with Automated Synthesis Platforms and High-Throughput Methodologies

The convergence of chemistry, robotics, and artificial intelligence is leading to the development of fully automated synthesis platforms that can dramatically accelerate research and development. researchgate.net Systems like the "Chemputer" and other molecule makers are designed to perform complex, multi-step syntheses with minimal human intervention. researchgate.netillinois.edu These platforms are capable of executing a wide range of reactions, including solid-phase peptide synthesis (SPPS), protection/deprotection steps, and purification, all within a single, integrated system. researchgate.netsigmaaldrich.com

For a compound like this compound, this technology offers unprecedented opportunities. Researchers can program these systems to rapidly generate libraries of peptide analogues by systematically varying amino acid sequences or modifying side chains. illinois.edu This high-throughput capability is invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the rapid screening of thousands of compounds to identify lead candidates. synplechem.com

The integration of machine learning algorithms with these automated platforms further enhances their power. chemrxiv.org Data-driven models can predict reaction outcomes, optimize synthesis conditions, and even propose novel molecular structures with desired properties, creating a closed loop of design, synthesis, and testing that accelerates the discovery timeline from months or years to mere days or weeks. researchgate.netchemrxiv.org

Table 2: Capabilities of Modern Automated Synthesis Platforms

Capability Description Relevance for this compound
Multi-Step Synthesis Executes sequential reactions (e.g., coupling, deprotection, cleavage) automatically. researchgate.net Enables the automated synthesis of complex peptides containing this compound.
High-Throughput Screening Can prepare large libraries of molecules in parallel formats (e.g., 96-well plates). synplechem.com Facilitates rapid SAR studies by creating numerous peptide variants.
Reaction Optimization AI/ML algorithms can analyze data to find the best reaction conditions. chemrxiv.org Optimizes coupling efficiency and minimizes side reactions like racemization.
Automated Purification Integrates purification steps (e.g., HPLC) to isolate the final product. sigmaaldrich.com Ensures high purity of synthesized peptides for subsequent analysis.
Data Logging & Reproducibility Precisely records all experimental parameters for high reproducibility. chemrxiv.org Standardizes peptide synthesis, leading to more reliable research data.

This automated approach not only increases speed and efficiency but also enhances safety by minimizing operator exposure to hazardous chemicals. synplechem.com

Expanded Applications in Interdisciplinary Research Fields (e.g., Chemical Biology, Material Science)

The unique structural features of this compound make it a valuable tool for research beyond its traditional role in peptide synthesis. Its protected functional groups allow for controlled, site-specific incorporation into larger biomolecules and materials.

Chemical Biology: In chemical biology, protected amino acids are essential for synthesizing peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties like enhanced stability against enzymatic degradation and better oral bioavailability. mdpi.comnih.gov this compound can be incorporated into these structures to create novel therapeutics. mdpi.com Furthermore, it can be used in techniques like native chemical ligation or genetic code expansion to introduce specific modifications into proteins. nih.govfrontiersin.org This allows scientists to probe protein function with high precision, for example, by installing fluorescent probes, cross-linkers, or post-translational modifications to study protein-protein interactions and cellular signaling pathways. nih.govrsc.orgnih.gov

Material Science: The field of material science is increasingly looking to biology for inspiration in creating advanced functional materials. Protected amino acids like this compound can serve as programmable building blocks for self-assembling materials. By carefully designing the sequence and protecting groups, researchers can induce these molecules to form well-defined nanostructures such as fibers, sheets, and hydrogels. These materials have potential applications in tissue engineering, regenerative medicine, and drug delivery. The ability to control anion binding or respond to stimuli like light can also be engineered into systems containing amino acid derivatives, creating responsive or "smart" materials. acs.org Recent work has also highlighted the use of automated synthesis to discover novel molecules for organic electronics, a field where precise control over molecular structure is paramount. illinois.edu

Table 3: Emerging Interdisciplinary Applications for this compound

Research Field Application Role of this compound
Chemical Biology Protein Engineering & Modification Site-specific incorporation to study protein function and structure. nih.govfrontiersin.org
Peptidomimetic Drug Design Building block for creating drugs with enhanced stability and activity. mdpi.comnih.gov
Covalent Inhibitor Discovery Used as a scaffold to attach warheads that target specific amino acid residues in proteins. rsc.org
Material Science Self-Assembling Nanomaterials Component of peptide-based structures for hydrogels and tissue scaffolds.
Drug Delivery Systems Incorporated into polymers or nanoparticles for controlled release of therapeutics.
Functional Organic Materials Used in the data-driven discovery of molecules for applications in organic electronics. illinois.edu

The future of this compound chemistry is bright and multifaceted. Innovations in sustainable synthesis will reduce its environmental impact, while automation will accelerate its use in discovering new medicines and materials. Its expansion into interdisciplinary fields ensures that this crucial building block will continue to play a vital role in scientific advancement for years to come.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.